Product packaging for N,N-Dimethyl-4-nitrosoaniline(Cat. No.:CAS No. 138-89-6)

N,N-Dimethyl-4-nitrosoaniline

Cat. No.: B045008
CAS No.: 138-89-6
M. Wt: 150.18 g/mol
InChI Key: CMEWLCATCRTSGF-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

N,N-Dimethyl-4-nitrosoaniline is a versatile molecule with considerable importance in modern chemical science. chemimpex.com Its primary role is as an intermediate in the synthesis of other organic compounds, particularly azo dyes, which are integral to the coloration of textiles, plastics, and inks. chemimpex.com The presence of the nitroso group enhances its reactivity, making it a valuable building block for more complex molecules. chemimpex.com

In analytical chemistry, it serves as a reagent for the detection and quantification of various substances. chemimpex.com For instance, it is employed in spectrophotometric methods to detect nitroso compounds in environmental samples, which is crucial for pollution monitoring. chemimpex.com Furthermore, its reactivity with certain metal ions makes it useful for their detection. chemimpex.com

The compound's applications extend into polymer chemistry, where it is used to improve properties like color stability and resistance to degradation in some polymers. chemimpex.com In the realm of organic synthesis, it functions as a reagent in a variety of chemical reactions, facilitating the construction of complex molecular architectures. chemimpex.com

Historical Trajectories of Research on Nitroso Compounds

The study of C-nitroso compounds dates back to 1874. acs.org Early research was captivated by the distinct colors—blue, blue-green, and white—exhibited by these compounds. acs.org It was soon discovered that the white color of solid nitroso compounds was due to dimerization. acs.org

The 20th century saw significant advancements in understanding the chemistry of nitroso compounds. In the 1920s and 1930s, electronic theories of valency, supported by dipole moment measurements, were applied to these molecules. acs.org Systematic crystallographic and spectroscopic studies began in earnest from 1948 onwards, providing deeper insights into their structures. acs.org A long-held belief that primary and secondary nitrosoalkanes were too unstable to be isolated due to isomerization to oximes was eventually overcome through successful synthetic methods. acs.org

The formation of N-nitroso compounds through the reaction of secondary or tertiary amines with nitrosating agents has been known for over a century. tandfonline.com The reaction of tertiary amines with nitrous acid, though reported as early as 1906, was definitively studied in 1967. tandfonline.com

Overview of Key Academic Research Domains and Gaps

Academic research on this compound is concentrated in several key domains:

Dye and Pigment Synthesis: A primary area of research and industrial application is its use as a precursor in the manufacturing of azo dyes. chemimpex.com Its chemical structure allows for the creation of vibrant and stable colors. chemimpex.com

Organic Synthesis: The compound is a valuable intermediate in various organic reactions. chemimpex.com The reactivity of the nitroso group allows for diverse chemical modifications, making it a versatile building block. chemimpex.com For example, it reacts with benzoyl chloride to form a complex salt that can then react with nucleophiles to create new carbon-nitrogen bonds. researchgate.net

Analytical Chemistry: It is utilized as a reagent in analytical methods, such as in spectrophotometry for the detection of nitroso compounds. chemimpex.com

Polymer Chemistry: Research explores its role in modifying polymer properties, including enhancing color stability and degradation resistance. chemimpex.com

Biochemical Research: The compound and its derivatives are studied to understand their interactions with biological systems. For example, the enzymatic reduction of this compound is a subject of investigation. ebi.ac.uk

Despite the extensive research, there are still gaps in the complete understanding of all its reaction mechanisms and potential applications. Further research could explore novel synthetic pathways utilizing this compound and expand its applications in materials science and medicinal chemistry. solubilityofthings.com The digitization of chemical procedures may also help in exploring new reactions and optimizing existing ones involving this compound. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H10N2O chemimpex.comsolubilityofthings.comhmdb.ca
Molecular Weight 150.18 g/mol chemimpex.comtcichemicals.comsigmaaldrich.com
Appearance Green to yellow to orange crystalline solid/powder chemimpex.comsolubilityofthings.comtcichemicals.com
Melting Point 85 - 87 °C chemimpex.comsigmaaldrich.com
CAS Number 138-89-6 chemimpex.comsolubilityofthings.comtcichemicals.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; slightly soluble in water. solubilityofthings.comsigmaaldrich.comvwr.com
Density 1.15 g/cm³ (at 20 °C) merckmillipore.com

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the nitrosation of N,N-dimethylaniline. The process typically starts by dissolving N,N-dimethylaniline in concentrated hydrochloric acid and cooling the mixture to below 0°C. du.ac.inprepchem.com A solution of sodium nitrite (B80452) in water is then added slowly while maintaining a low temperature (below 10°C). du.ac.in This results in the precipitation of this compound hydrochloride as yellow needles. du.ac.in The hydrochloride salt can then be neutralized with a base, such as sodium hydroxide (B78521), to yield the free base form of this compound. du.ac.inprepchem.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B045008 N,N-Dimethyl-4-nitrosoaniline CAS No. 138-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-nitrosoaniline
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InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3
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InChI Key

CMEWLCATCRTSGF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N=O
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Molecular Formula

C8H10N2O
Record name P-NITROSODIMETHYLANILINE
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Related CAS

42344-05-8 (mono-hydrochloride)
Record name N,N-Dimethyl-p-nitrosoaniline
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DSSTOX Substance ID

DTXSID7025138
Record name N,N-Dimethyl-4-nitrosoaniline
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Molecular Weight

150.18 g/mol
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Physical Description

P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested., Green solid; [Merck Index] Green crystalline powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ALC, ETHER, SOL IN FORMAMIDE
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Density

1.145 (NTP, 1992) - Denser than water; will sink, 1.145 @ 20 °C
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Vapor Pressure

0.4 [mmHg]
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Color/Form

GREEN PLATES OR LEAFLETS, GREENISH-YELLOW SOLID

CAS No.

138-89-6
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Record name N,N-Dimethyl-4-nitrosoaniline
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Melting Point

198.5 to 200.3 °F (NTP, 1992), 92.5-93.5 °C
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Advanced Synthetic Methodologies and Derivatization Strategies of N,n Dimethyl 4 Nitrosoaniline

Established Synthetic Routes to N,N-Dimethyl-4-nitrosoaniline

The primary and most traditional method for synthesizing this compound involves the electrophilic nitrosation of N,N-dimethylaniline.

Optimization of Nitrosation Reactions

The conventional synthesis of this compound is achieved through the nitrosation of N,N-dimethylaniline using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. du.ac.inprepchem.com The reaction requires careful temperature control, with temperatures maintained below 10°C, and often between 0-8°C, to minimize the formation of byproducts. du.ac.inprepchem.com The process first yields this compound hydrochloride as a yellow crystalline solid, which is subsequently neutralized with a base, such as sodium hydroxide (B78521), to produce the free base form. prepchem.com A reported yield for this classic procedure is approximately 87%. du.ac.in

Research into optimizing this reaction has led to the development of more efficient protocols. One such advancement employs an ionic liquid, 1-butyl-3-methylimidazolium nitrite ([bmim]NO2), in conjunction with boric acid under microwave irradiation. This method serves as a one-pot, solvent-free approach that significantly enhances reaction efficiency. The optimized conditions, using a specific molar ratio of reactants, resulted in a 94% yield of 4-nitroso-N,N-dimethylaniline in just 1.5 minutes, demonstrating a substantial improvement over traditional methods in both yield and reaction time. This optimized protocol also showed high regioselectivity for the para-position and avoided common side reactions like oxidation or dealkylation.

Table 1: Comparison of Synthetic Methods for this compound

Feature Conventional Method Optimized Microwave Method
Reagents N,N-dimethylaniline, Sodium Nitrite, Hydrochloric Acid N,N-dimethylaniline, [bmim]NO2, Boric Acid
Conditions Aqueous, 0-10°C Solvent-free, Microwave irradiation
Reaction Time Hours 1.5 minutes
Reported Yield ~87% du.ac.in 94%
Notes Produces hydrochloride salt intermediate. prepchem.com Regioselective; no oxidation or dealkylation side products observed.

Examination of Alternative Preparative Pathways

An alternative route to this compound involves a two-step process starting from N,N-dimethylaniline. This pathway first introduces an iodine atom at the para-position, followed by an oxidation step. 4-Iodo-N,N-dimethylaniline can be synthesized via the oxidative iodination of N,N-dimethylaniline using reagents like N-iodosuccinimide (NIS), with yields reported between 60-90%. Subsequently, the resulting 4-iodo-N,N-dimethylaniline can be oxidized to yield this compound as a final product.

Novel Synthetic Approaches for this compound and its Derivatives

The exploration of novel synthetic methodologies aims to provide more sustainable or efficient pathways to this compound and its derivatives.

Electrochemical Synthesis Pathways

Detailed research findings on the direct electrochemical synthesis of this compound are not widely documented in the reviewed literature.

Photochemical Synthetic Transformations

While this compound is utilized in photochemical studies, for instance, in the this compound (RNO)/histidine method for detecting singlet oxygen, its direct synthesis via photochemical transformations is not a commonly reported pathway. ethz.ch The related compound, N,N-dimethyl-4-nitroaniline, has been studied for its photosensitization properties and photochemical reactivity, but this does not represent a synthetic route to the nitroso derivative. researchgate.net

Strategic Derivatization of this compound for Research Applications

The functional groups of this compound make it a valuable precursor for creating a range of derivatives for various research applications, particularly in the synthesis of dyes and reactive intermediates.

A primary application is in the creation of azo dyes. For example, this compound reacts with 2-aminopyridine (B139424) in the presence of sodium hydroxide and refluxing benzene (B151609) to produce 4-(2-pyridylazo)-N,N-dimethylaniline, a photoactive azoimine dye. nih.govresearchgate.netresearchgate.net This condensation reaction forms a new azo linkage, creating a highly conjugated system.

Another significant derivatization strategy involves its reaction with acyl chlorides, such as benzoyl chloride. This reaction generates a reactive intermediate salt described as a hybrid between a nitrenium ion and an iminium ion. rsc.orgnih.govresearchgate.net This electrophilic intermediate can then react with various nucleophiles, like indoles and indolizines, to form new compounds with a carbon-nitrogen bond. rsc.orgresearchgate.net This pathway opens up possibilities for synthesizing complex heterocyclic structures.

Table 2: Selected Derivatization Reactions of this compound

Reactant(s) Key Reagents Product Type Application / Significance Reference(s)
2-Aminopyridine Sodium Hydroxide, Benzene Azo Dye (4-(2-pyridylazo)-N,N-dimethylaniline) Synthesis of photoactive dyes. nih.govresearchgate.netresearchgate.net
Benzoyl Chloride None (forms intermediate) Nitrenium/Iminium Ion Intermediate Reactive intermediate for synthesis of N-substituted heterocycles. rsc.orgnih.govresearchgate.net
Indoles / Indolizines via Benzoyl Chloride intermediate N-Aryl Heterocycles Formation of new C-N bonds with nucleophiles. rsc.orgresearchgate.net

Synthesis of Phenoxazinone Derivatives

The condensation of this compound with various phenolic compounds provides a direct route to phenoxazinone-based dyes. These dyes are noted for their strong coloration and have applications as staining agents and functional materials. The reaction typically proceeds via an acid-catalyzed electrophilic attack of the protonated nitroso group on an electron-rich phenol (B47542) or naphthol, followed by cyclization and oxidation to form the rigid, planar phenoxazinone ring system.

A classic example is the synthesis of Meldola's Blue, a cationic oxazine (B8389632) dye, through the reaction of this compound with 2-naphthol. thieme-connect.deresearchgate.netchemicalbook.com The reaction is commonly performed in a refluxing acidic solvent like acetic acid or ethanol (B145695). thieme-connect.deresearchgate.net In this process, an excess of this compound can also serve as the oxidizing agent to convert the intermediate to the final dye. thieme-connect.de

Similarly, the reaction with gallic acid derivatives yields gallocyanine (B75355) dyes. For instance, Mordant Blue 10 is produced by reacting this compound hydrochloride with gallic acid in refluxing methanol. thieme-connect.de These syntheses highlight the utility of this compound in creating complex, fused heterocyclic systems.

Product NameReactant 2SolventKey ConditionsReference
Meldola's Blue2-NaphtholAcetic AcidReflux researchgate.net
Mordant Blue 10Gallic AcidMethanolReflux thieme-connect.de
Amino benzo[a]phenoxazinium saltsSubstituted NaphtholsAcetic AcidReflux researchgate.net

Formation of Sulfonamide Derivatives

Recent research has established innovative methods for the synthesis of sulfonamide derivatives starting from this compound. These methods involve its reaction with arylsulfinic acids and can be performed either through conventional chemical means or via electrochemical processes, offering a green chemistry approach.

In a chemical synthesis pathway, this compound reacts with arylsulfinic acids in an acidic aqueous medium (pH 2.0). This method leads to the formation of N-arylsulfonyl-3-arylsulfonyl derivatives of N,N-dimethyl-1,4-benzenediamine with high yields, typically between 75-85%.

Alternatively, an electrochemical method offers a reagent-less and environmentally friendly synthesis. The electrochemical reduction of this compound is conducted in an aqueous ethanol solution (pH 7.0) in the presence of arylsulfinic acids as nucleophiles. The cathodically generated p-quinonediimine intermediate undergoes a Michael-type addition with the arylsulfinic acid to yield N,N-diarylsulfonyl derivatives in good yields ranging from 55-76%. This electrochemical approach avoids harsh reagents and simplifies product purification.

Synthesis MethodKey ReagentspHSolventProduct TypeYield
Chemical SynthesisArylsulfinic Acids2.0WaterN-arylsulfonyl-3-arylsulfonyl derivatives75-85%
Electrochemical SynthesisArylsulfinic Acids7.0Aqueous EthanolN,N-diarylsulfonyl derivatives55-76%

Transformation into Azo-Dye Precursors

This compound serves as a key starting material for the preparation of precursors used in the synthesis of azo dyes. The primary transformation involves the reduction of the nitroso group (-NO) to a primary amino group (-NH2), yielding N,N-Dimethyl-p-phenylenediamine (also known as p-aminodimethylaniline). ebi.ac.ukkoreascience.kr This reduction can be achieved using various reducing agents, including catalytic hydrogenation. google.com

The resulting product, N,N-Dimethyl-p-phenylenediamine, is a valuable component in azo coupling reactions. researchgate.net In a typical azo dye synthesis, a primary aromatic amine is first converted into a diazonium salt through treatment with nitrous acid at low temperatures. This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component. N,N-Dimethyl-p-phenylenediamine, with its two activating amino groups, is a highly effective coupling component. The azo coupling reaction results in the formation of a stable azo compound (-N=N-), the chromophore responsible for the vibrant color of these dyes. researchgate.netscbt.com This two-step process—reduction followed by azo coupling—demonstrates the utility of this compound as a masked form of a highly reactive phenylenediamine precursor.

Fundamental Chemical Reactivity

The chemical behavior of this compound is characterized by the distinct properties of its two primary functional groups, which are in electronic communication through the aromatic ring.

The nitroso group of this compound is readily susceptible to reduction by various chemical and biological agents. The reduction can proceed through several pathways, yielding different products depending on the reducing agent and reaction conditions.

Commonly, the nitroso group is reduced to an amino group, forming N,N-dimethyl-p-phenylenediamine. solubilityofthings.com This transformation can be achieved using standard reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation.

A well-documented reduction pathway involves the formation of the corresponding hydroxylamine (B1172632) derivative, 4-(hydroxylamino)-N,N-dimethylaniline. Enzymatic systems, in particular, facilitate this transformation. For instance, yeast alcohol dehydrogenase catalyzes the reduction of this compound in the presence of NADH as a cofactor. ebi.ac.uk The steady-state kinetics of this enzymatic reaction have been studied, providing insight into the catalytic mechanism. ebi.ac.uk This hydroxylamine intermediate can be transient; in some enzymatic systems, it is subsequently dehydrated to a quinonediimine cation, which is then rapidly reduced by NADH to yield the final product, p-amino-N,N-dimethylaniline (also known as N,N-dimethyl-p-phenylenediamine). ebi.ac.uk

A complete kinetic mechanism for the enzymatic reduction by yeast alcohol dehydrogenase has been proposed, with the following apparent kinetic constants determined at pH 8.9 and 25°C. ebi.ac.uk

Kinetic ParameterValue
V₂2.1 s⁻¹
K(Q)456 µM
KiQ119 µM
K(P)1.47 mM
Data sourced from research on yeast alcohol dehydrogenase catalyzed reduction. ebi.ac.uk

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which are electronically coupled.

The dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activating effect makes the compound highly susceptible to electrophilic aromatic substitution. pearson.com The dimethylamino group's nucleophilicity is a key factor in many of its reactions. scbt.com However, in certain molecular contexts, such as on a naphthalene (B1677914) system activated by strongly electron-withdrawing groups, the dimethylamino group can act as a leaving group in aromatic nucleophilic substitution reactions. scirp.org

The nitroso group (-NO) is an electron-withdrawing and highly reactive functional group. Its reactivity is enhanced by the para-disposed electron-donating dimethylamino group, which increases the electron density at the nitroso moiety. Nitrosoarenes like this compound are known to be versatile, capable of acting as electrophiles, nucleophiles, and radical acceptors. researchgate.net The polarized N-O bond is central to its chemical behavior, allowing it to participate in a wide array of transformations, including cycloadditions and reactions with radical species. rsc.org For example, it can react with benzoyl chloride to form a complex salt containing a cation that is a hybrid between a nitrenium and an iminium ion, which subsequently reacts with various nucleophiles. researchgate.net

Comprehensive Analysis of Reduction Mechanisms

Electrochemical Reaction Dynamics

The redox-active nature of the nitroso group makes this compound a subject of significant interest in electrochemical studies. Its behavior is highly dependent on the solvent system and the nature of the electrode surface.

Cyclic voltammetry studies have provided detailed insights into the electron transfer processes of this compound. In aqueous buffered solutions, the electrochemical reduction of aromatic nitroso compounds typically proceeds via a two-electron, two-proton process to form the corresponding arylhydroxylamine. researchgate.net

A comparative study using various solid electrodes in an aqueous medium revealed that the reduction behavior is electrode-dependent. researchgate.net On most electrodes, a single irreversible reduction peak was observed. However, on a graphite (B72142) electrode, the cyclic voltammogram showed two reduction peaks and one oxidation peak, indicating a more complex reaction sequence. researchgate.net In a study conducted in a pH 2.3 buffer using a carbon paste electrode, the initial cathodic scan showed a single reduction wave corresponding to the irreversible reduction of this compound. dss.go.th Upon scan reversal, a new redox couple appeared on subsequent scans, which was identified as belonging to the N,N-dimethyl-p-phenylenediamine/quinoneimine system. dss.go.th

The following table summarizes representative peak potential data from cyclic voltammetry studies in aqueous media.

Electrode MaterialMediumPeak Potential (Ep) vs. SCEProcessReference
Carbon PastepH 2.3 Buffer+0.063 V (Ep/2, initial scan)Irreversible reduction of nitroso group dss.go.th
Carbon PastepH 2.3 Buffer+0.392 V (Epa/2, subsequent scans)Oxidation of N,N-dimethyl-p-phenylenediamine dss.go.th
Amalgamated Copper (Cu(Hg))Aqueous Buffer-100 to -200 mV & -460 to -640 mVReduction peaks researchgate.net
Tin (Sn)Aqueous BufferN/A (No peak > 10 mV/s)- researchgate.net
Lead (Pb)Aqueous BufferN/A (No reduction peak)- researchgate.net

This compound is involved in various electrocatalytic processes, both as a substrate and as an indicator molecule. The electrocatalytic reduction of the compound can be facilitated by specific electrode materials. For instance, a titanium dioxide-coated titanium (TiO₂/Ti) electrode has been shown to act as an effective heterogeneous redox electron carrier, catalytically reducing the molecule. researchgate.net

Furthermore, the electrochemical reduction product of this compound can participate in subsequent chemical reactions. The cathodically generated p-quinonediimine intermediate can undergo a Michael-type addition reaction with nucleophiles like arylsulfinic acids, providing an environmentally friendly electrochemical route to synthesize sulfonamide derivatives.

In the field of electrochemical advanced oxidation processes (EAOPs), this compound serves as a crucial probe molecule. It is used to indirectly detect the generation of highly reactive hydroxyl radicals (•OH) at the anode surface. researchgate.netsci-hub.se The electro-generated •OH radicals attack and bleach the this compound, and the rate of this bleaching, monitored spectrophotometrically, correlates with the electrocatalytic activity of the anode material (e.g., Ti/IrO₂-TiO₂ or CNT-PbO₂) for water oxidation. researchgate.netsci-hub.se

Investigation of Redox Potentials and Electron Transfer Processes in Nonaqueous Media

Photochemical Reaction Pathways

This compound exhibits distinct reactivity upon exposure to light, a property that is exploited in various photochemical applications, most notably in the detection of singlet oxygen.

The compound is a well-established chemical scavenger for singlet oxygen (¹O₂). scientificlabs.co.uksigmaaldrich.com The detection method relies on the bleaching of the yellow this compound molecule, which is monitored by the decrease in its absorbance, typically at a wavelength of around 440 nm (or 438 nm). uni-regensburg.debiomedpress.org The mechanism involves the reaction of singlet oxygen with a trapping agent, such as imidazole (B134444) or histidine, which forms a transient endoperoxide. biomedpress.org This intermediate then oxidizes this compound, leading to the loss of its characteristic color. scientificlabs.co.uk This method is widely used to determine the quantum yield of singlet oxygen generation by various photosensitizers. nih.gov

Beyond its role as a detector, nitrosoarenes can engage in diverse photochemical reactions. Under visible light irradiation, nitrosoarenes can act as mild oxygen sources, oxidizing in situ-generated carbene intermediates to form α-ketoesters. acs.orgnih.gov In a different pathway, under UV light, they can undergo a formal [2+2] cycloaddition reaction with ketenes (generated from the photochemical Wolff rearrangement of α-diazoketones) to produce oxazetidine derivatives. acs.org The photosensitization of N,N-dimethylaniline by N,N-dimethyl-4-nitroaniline has also been studied as a bimolecular photoinitiation system for polymerization, where excitation energy transfer leads to the generation of free radicals. researchgate.net

Detailed Mechanisms of Photolysis in Solution

The photolysis of this compound in solution is a complex process influenced by the solvent environment and the presence of other chemical species. Upon irradiation with UV light, particularly in the UVA range, this compound can undergo excitation to a singlet excited state. acs.org This excitation can lead to the homolytic cleavage of the N-N bond, resulting in the formation of a dimethylamino radical and a nitric oxide (NO) radical. acs.org However, these radicals can recombine, reforming the parent molecule. acs.org

In aqueous solutions, the photolysis of related N-nitrosamines is known to be affected by pH. While the rate of photolysis may increase with decreasing pH, the quantum yield of decomposition can remain constant over a wide pH range. acs.orgmit.edu

A significant pathway in the photochemistry of this compound involves its interaction with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). The bleaching of this compound is a well-established method for the detection and quantification of singlet oxygen. nih.goviaea.orgbmrat.org In this process, singlet oxygen, often generated by a photosensitizer, reacts with this compound, leading to its oxidation and a corresponding decrease in its characteristic absorption. nih.gov It is important to note that this compound itself does not directly react with singlet oxygen; the bleaching is due to the formation of a transannular peroxide intermediate after singlet oxygen is captured by an acceptor, such as the imidazole ring of histidine. bmrat.org

The photolytic process can also lead to the formation of various products. For instance, in the presence of air, photolysis of related N-nitroso-N-methylaniline derivatives can yield ring-nitrated products alongside the corresponding nitramine. acs.org This suggests that under certain conditions, the photolysis of this compound could also lead to modifications of the aromatic ring.

Quantitative Determination of Photodecomposition Quantum Yields and Influencing Factors

The quantum yield of photodecomposition for N-nitrosamines is a critical parameter for understanding their photochemical reactivity. For N-nitrosodimethylamine (NDMA), a related compound, the quantum yield of decomposition by photolysis is reported to be approximately 0.3 and remains constant over a broad pH range of 2 to 8 in aqueous solutions. acs.orgmit.edu This indicates that while the rate of the reaction may be pH-dependent, the efficiency of the light-induced decomposition per photon absorbed is not.

Several factors can influence the photodecomposition of this compound and related compounds:

pH: As mentioned, the rate of photolysis of N-nitrosamines in aqueous solutions can increase with decreasing pH. acs.orgmit.edu

Presence of Sensitizers: In the context of singlet oxygen-mediated decomposition, the presence and efficiency of a photosensitizer are paramount. Different sensitizers will generate singlet oxygen with varying efficiencies, thus affecting the rate of this compound bleaching. iaea.org

Presence of Quenchers: The presence of singlet oxygen quenchers, such as sodium azide, can inhibit the photolytic destruction of molecules that react with singlet oxygen. nih.gov This indirectly confirms the role of singlet oxygen in the degradation pathway.

Solvent: The choice of solvent can influence the stability and reactivity of the excited states and radical intermediates formed during photolysis. For instance, the use of deuterium (B1214612) oxide (D₂O) as a solvent can enhance the lifetime of singlet oxygen, potentially increasing the rate of singlet oxygen-mediated reactions. iaea.org

Acid-Catalyzed and Reactive Intermediate Chemistry

Generation and Characterization of Nitrenium and Iminium Ion Hybrids

In the presence of acids or acylating agents, this compound can generate reactive cationic intermediates. Specifically, its reaction with benzoyl chloride results in the formation of a complex salt. researchgate.net The cation in this salt is described as a hybrid, possessing characteristics of both a nitrenium ion and an iminium ion. researchgate.net

Reactivity with Nucleophilic and Heterocyclic Systems

The nitrenium-iminium ion hybrid generated from this compound is a potent electrophile and readily reacts with various nucleophiles. researchgate.net Its reactivity is influenced by the distribution of positive charge within the hybrid ion.

When reacted with nucleophilic systems such as indoles and indolizines, the primary reaction pathway involves the formation of a new carbon-nitrogen bond. researchgate.net This demonstrates the ability of the nitrenium ion character of the hybrid to engage in electrophilic substitution reactions with electron-rich aromatic and heterocyclic systems.

However, this nucleophilic attack is often in competition with an electron transfer process. researchgate.net The extent of this competition depends on the nature of the nucleophile. The electron transfer pathway leads to the formation of a dimer of the nucleophile and the corresponding azoxy compound of this compound, namely 4,4′-azoxy-N,N-dimethylaniline. researchgate.net

Complexation and Coordination Chemistry

Thermochemical Investigations of N,N-Dimethyl-p-nitrosoaniline Complexes

The interaction with acids, as discussed previously, can be considered a form of complexation where a proton is coordinated. The formation of the hydrochloride salt of this compound is a well-documented example. This salt is formed by dissolving this compound in hydrochloric acid and can be isolated as yellow needles. The process is exothermic, and cooling is typically required during its preparation to minimize side reactions.

Further research would be needed to provide comprehensive thermochemical data, such as enthalpy and entropy of formation, for a broader range of this compound complexes with various metal ions.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of N,n Dimethyl 4 Nitrosoaniline

Mechanistic Studies of Ligand Binding to Transition Metal Centers (e.g., Heme Systems)

The interaction of N,N-Dimethyl-4-nitrosoaniline with transition metal centers, particularly within heme systems, is a subject of significant interest due to the biological implications of such binding. Nitrosoarenes are known to be metabolic intermediates that can coordinate with the iron centers of heme proteins, potentially inhibiting their function. researchgate.netnih.gov Mechanistic studies have focused on understanding the nature of this coordination, revealing a sophisticated interplay between the ligand and the metal's electronic structure.

Research has established that this compound can bind to transition metals in two primary modes: through the nitrogen atom (N-binding) or the oxygen atom (O-binding) of the nitroso group. nih.gov A pivotal factor determining the preferred binding mode in heme systems is the oxidation state of the central iron atom.

Detailed investigations using X-ray crystallography and Density Functional Theory (DFT) have provided profound insights into the preferential binding of nitrosoarenes like this compound to heme centers. researchgate.netnih.gov These studies consistently show that ferrous (Fe(II)) heme centers favor N-binding, whereas ferric (Fe(III)) centers favor O-binding. researchgate.net

This preference is rooted in the electronic stabilization energies associated with each coordination mode. For the ferrous-nitrosoarene complexes, the dominant stabilizing interaction is a dπ-pπ* back-bonding from the electron-rich dπ orbitals of the Fe(II) center to the pπ* antibonding orbital of the nitroso ligand. researchgate.netnih.gov In contrast, for the ferric-nitrosoarene complexes, the primary stabilization force is a dσ-pπ* interaction. researchgate.netnih.gov The difference in electronic configuration between the high-spin ferric center and the intermediate-spin ferrous center dictates which orbital interaction is more favorable.

A direct consequence of this differential stability is the observed dissociation of the ligand upon oxidation. When a ferrous N-coordinated nitrosoarene complex is oxidized to the ferric state, the N-bound configuration is no longer the most stable. This leads to a subsequent dissociation of the ligand from the heme center, a mechanism that has been explained for the first time through these combined crystallographic and computational studies. researchgate.net

Specific iron porphyrin complexes with this compound have been synthesized and characterized to probe these interactions. One such example is Fe(5,10,15,20-tetraphenylporphyrinate)(4-nitroso-N,N-dimethylaniline)(pyridine), which has been studied using a combination of solid-state NMR, Mössbauer spectroscopy, single-crystal X-ray diffraction, and DFT. acs.org These multi-technique analyses provide concrete experimental validation for the proposed bonding models. acs.org

The coordination of the nitroso group from this compound can also serve as a directing functionality in other transition-metal-catalyzed reactions. In reactions catalyzed by metals such as rhodium, palladium, iridium, and ruthenium, the nitroso group coordinates to the metal center, enabling the activation of an adjacent ortho C-H bond on the aniline (B41778) ring. researchgate.netresearchgate.net This leads to the formation of a stable five-membered metallacycle intermediate, which is a key step in various C-H functionalization reactions. researchgate.net This demonstrates the versatility of the nitroso group's coordinating ability beyond heme systems.

The table below summarizes the key mechanistic findings regarding the binding of this compound to iron heme centers.

Heme Iron Oxidation StatePreferred Binding AtomDominant Stabilizing InteractionConsequence of Oxidation (Fe(II) → Fe(III))
Ferrous (Fe(II))Nitrogen (N-binding)dπ-pπLigand Dissociation
Ferric (Fe(III))Oxygen (O-binding)dσ-pπN/A

Charge analysis from DFT calculations further illuminates the nature of the bonding. In the N-coordinated ferrous porphyrin, the nitroso (NO) moiety is nearly neutral. nih.gov However, in the O-coordinated ferric porphyrin, the NO fragment becomes significantly more anionic, supporting a more zwitterionic character in the Fe(III)-O bond. nih.gov This is consistent with the higher electronegativity of oxygen compared to nitrogen. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 4 Nitrosoaniline and Its Analogues

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. For N,N-Dimethyl-4-nitrosoaniline and its analogues, these studies offer critical insights into their conformation, bond parameters, and the non-covalent interactions that govern their crystal lattices.

Determination of Molecular Conformation and Dihedral Angles

While this compound itself readily forms complexes with metals, allowing for structural determination of the coordinated ligand znaturforsch.com, detailed crystallographic data is also available for closely related analogues, which illuminates the conformational preferences of the core structure.

A study of a molecular complex involving this compound revealed that the geometry of the dimethylaminophenyl moiety is indicative of a significant contribution from a para-quinonoid resonance structure. researchgate.netresearchgate.net This suggests a degree of double-bond character between the benzene (B151609) ring and the nitrogen atoms of both the dimethylamino and nitroso groups, influencing the planarity of the molecule.

For the analogue 4,N-Dimethyl-2-nitrosoaniline, X-ray analysis shows that the crystal contains two crystallographically distinct molecules that are similarly conformed. researchgate.net Both molecules are essentially planar, a feature that facilitates weak intramolecular hydrogen bonding between the nitroso oxygen and the amine hydrogen atom. researchgate.net

In another analogue, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, the molecule is nearly coplanar, adopting a trans configuration around the central azo bond. nih.govresearchgate.net The dihedral angle between the pyridine (B92270) and benzene rings is a mere 12.18 (7)°, while the dimethylamino group is twisted by only 6.1 (2)° relative to the benzene ring, underscoring the molecule's planarity. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for this compound Analogues

CompoundCrystal SystemSpace GroupKey Dihedral AnglesReference
4,N-Dimethyl-2-nitrosoanilineTriclinicP1Molecules are described as planar researchgate.net
N,N-Dimethyl-4-[(2-pyridyl)diazenyl]anilineMonoclinicP21/nPyridine/Benzene: 12.18 (7)° Dimethylamino/Benzene: 6.1 (2)° nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular forces. In the case of this compound and its derivatives, these interactions are critical to understanding their solid-state behavior. Unlike many simple nitrosoarenes, this compound does not typically dimerize in the solid state. sci-hub.sepsu.edu The presence of the strongly electron-donating dimethylamino group raises the energy of the nitroso group's π* molecular orbital, which disfavors the formation of the azodioxy dimers commonly seen with other nitroso compounds. sci-hub.se

Instead of dimerization, the crystal packing is dominated by other non-covalent interactions. In the molecular complex of this compound with 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, the two components are linked by hydrogen bonds and π-π* stacking interactions. researchgate.netresearchgate.net

For its analogues, similar forces are at play. The crystal structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline features weak intermolecular C—H⋯N hydrogen bonds that link the molecules into a zigzag arrangement. nih.govresearchgate.net Additionally, intermolecular π-π stacking interactions are observed between adjacent phenyl rings. nih.govresearchgate.net In 4,N-Dimethyl-2-nitrosoaniline, weak intramolecular hydrogen bonds are noted, which influences the molecular conformation. researchgate.net

Solution-Phase Spectroscopic Investigations

Spectroscopic methods applied to solutions provide dynamic information about molecular structure, electronic transitions, and vibrational modes, which are often averaged out or restricted in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for Structural Dynamics

NMR spectroscopy is a powerful tool for investigating the dynamic processes in molecules. For this compound, a key structural feature is the restricted rotation around the C—NO bond. This rotational barrier is significantly higher than in other 4-substituted nitrosobenzenes due to the powerful electron-donating effect of the N,N-dimethylamino group, which imparts considerable double-bond character to the C—NO bond via the quinonoid resonance form. psu.edu This high barrier is directly linked to the compound's inability to form dimers in solution. psu.edu

Dynamic NMR studies, including total 1H NMR bandshape analysis, have been used to measure the energy barriers associated with this rotation. psu.edu Specialized techniques such as two-dimensional exchange spectroscopy (2D-EXSY) have been employed on related nitrosobenzene (B162901) systems to obtain kinetic data for dissociation and exchange processes. psu.edu Furthermore, solid-state 15N NMR studies have been conducted on p-nitroso-N,N-dimethylaniline to probe the electronic environment of the nitroso group's nitrogen atom directly. acs.org

Table 2: Rotational Energy Barriers (ΔG‡) for Nitroso Group Rotation

CompoundΔG‡ (kJ mol-1)Reference
4-Nitroso-N-methylaniline~61 psu.edu
This compound>70 psu.edu

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Signatures

The electronic structure of this compound gives rise to characteristic absorptions in the UV-Vis spectrum. It is known for its strong absorption in the visible region, with a characteristic peak around 440 nm. rsc.org This property is exploited in the RNO-imidazole assay, a chemical test used to detect the presence of singlet oxygen and other reactive oxygen species. In this assay, the bleaching of RNO's color, monitored at 440 nm, indicates the presence of the target species. rsc.org This same characteristic absorption is also monitored in studies evaluating the photocatalytic activity of various materials. scielo.br

Infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, is routinely used to characterize this compound and its complexes. znaturforsch.com The spectra show characteristic bands corresponding to the various functional groups, including the N=O and C-N stretches, which can provide information on bonding and electronic distribution within the molecule.

Specialized Spectroscopic Techniques

Beyond standard NMR and optical spectroscopy, a range of specialized techniques have been applied to further elucidate the properties of this compound.

Mass Spectrometry (MS): This technique is widely used for determining the molecular weight and confirming the identity of this compound and its derivatives in various synthetic and analytical studies. znaturforsch.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on elemental composition and chemical states. Data for this compound is available in public databases, allowing for detailed surface chemical analysis. nist.gov

Solid-State NMR (SSNMR): As mentioned previously, 15N SSNMR has been specifically used to study the nitroso group in this compound, providing direct insight into the electronic structure and bonding at the nitrogen atom in the solid phase, which is complementary to solution-state NMR data. acs.org

Fluorescence Spectrometry: In biochemical studies, fluorescence spectrometry has been used in the characterization of enzymes that interact with this compound, which acts as an artificial electron acceptor. nih.gov

Electron Magnetic Resonance (EMR) Spin Trapping for Radical Intermediates

This compound (DMNA), also known as p-nitrosodimethylaniline, is a well-established spin trapping agent used in Electron Magnetic Resonance (EMR), also referred to as Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR), for the detection and identification of short-lived free radical intermediates. emanresearch.org Spin traps are diamagnetic molecules that react with unstable radicals to form more persistent paramagnetic radical adducts, which can be observed and characterized by EMR spectroscopy. emanresearch.orgacs.org Nitroso compounds, alongside nitrones, are a common class of spin traps. emanresearch.org

The utility of this compound in this capacity has been demonstrated in various research contexts. For instance, it is employed in bleaching assays to quantify the generation of reactive oxygen species (ROS), such as singlet oxygen ('O₂). annejac.ac.inannejac.ac.in In these assays, the reaction between the spin trap and the radical leads to a loss of color (bleaching), which can be monitored spectrophotometrically. bmrat.org

Studies have utilized immuno-spin trapping (IST) techniques with this compound to investigate xenobiotic metabolism and toxicity. In one study, the ability of DMNA itself to induce free radical formation in HepG2 liver cells was evaluated. nih.govnih.gov The results showed that DMNA, unlike its analogues aniline (B41778), nitrosobenzene, and N,N-dimethylaniline, induced significant free radical generation, primarily located in the cytosol. nih.govnih.gov This radical formation was proposed to be facilitated by a captodative effect, where the combined influence of the electron-releasing dimethylamine (B145610) group and the electron-withdrawing nitroso group stabilizes the resulting radical. nih.gov The detection of these radicals was achieved by forming protein-radical adducts that were subsequently identified using specific antibodies. nih.govnih.gov

While effective, the application of spin traps like this compound in biological systems can be complex due to the stability of the resulting spin adducts, which can be influenced by the biological matrix. emanresearch.org The selection of a spin trap is often guided by the specific radical being investigated and the experimental conditions. science.gov

Table 1: Applications of this compound (DMNA/RNO) in Radical Detection

Application Area Method Radicals Detected/System Studied Key Findings References
Cellular Biology Immuno-Spin Trapping (IST) Protein radicals in HepG2 cells DMNA induces free radical formation in the cytosol, unlike its structural analogues. nih.gov, nih.gov
Photochemistry RNO Bleaching Assay / EMR Singlet oxygen ('O₂) from naphthoquinones Used as a standard for determining the quantum yields of singlet oxygen generation. annejac.ac.in, annejac.ac.in
Electrochemistry UV-Visible Spectroscopy Superoxide (B77818) and hydroxyl radicals The change in the UV-Visible spectrum of RNO helps confirm the generation of radicals at an electrode. scispace.com

| Antioxidant Studies | Singlet Oxygen Trapping Assay | Singlet oxygen ('O₂) | Employed to study the quenching ability of various natural and synthetic antioxidants. | bmrat.org |

Advanced Dipole Moment Studies and Solvent-Induced Electronic Transitions

The electronic structure of this compound is characterized by an intramolecular electron donor-acceptor system, with the dimethylamino group acting as the electron donor and the nitroso group as the electron acceptor. This charge-transfer character gives rise to significant changes in its spectroscopic and electronic properties in response to the surrounding environment, a phenomenon known as solvatochromism.

Advanced studies have been conducted to quantify the dipole moment of this compound in various solvents. Research has shown that the dipole moment of the intramolecular electron donor–acceptor interaction (Δµint) is strongly dependent on the polarity of the solvent. researchgate.net A study involving 11 different solvents with electric permittivities ranging from 2 to 20 demonstrated this clear correlation. researchgate.net

This solvent-induced change in the dipole moment is directly linked to shifts in the molecule's electronic transitions. Specifically, an increase in solvent polarity leads to corresponding changes in the n→π* and π→π* transition energies. researchgate.net This effect is interpreted as an increase in the contribution of the polar resonance structure of the this compound molecule, which is stabilized by solute-solvent interactions. researchgate.net The relationship between the solvent polarity and the spectroscopic properties extends to vibrational spectroscopy, where changes are observed in the frequency of the νNO stretching vibration and the infrared intensity of the ν8a mode band. researchgate.net

The significant influence of the solvent on the electronic distribution within the molecule underscores the importance of the polar resonance contributor to its ground state. In contrast, analogues where steric hindrance prevents the coplanarity of the donor and acceptor groups with the aromatic ring show a much-reduced resonance effect and consequently a lower net dipole moment. echemi.comstackexchange.com This highlights the structural basis for the pronounced solvatochromic and dielectric properties of this compound.

Table 2: Correlation of Solvent Polarity with Spectroscopic and Electronic Properties of this compound

Property Observation with Increasing Solvent Polarity Underlying Mechanism References
Dipole Moment (Δµint) Strong increase Stabilization of the polar resonance structure by solute-solvent interactions. researchgate.net
Electronic Transitions (n→π and π→π)** Correlated shifts in transition energies Disturbance of the electronic structure and alteration of molecular orbital energy levels. researchgate.net
Vibrational Frequencies (νNO) Changes in stretching frequency Alteration of the N=O bond order due to increased charge transfer. researchgate.net

| Infrared Intensity (ν8a mode) | Changes in band intensity | Increased polarity and charge separation within the molecule. | researchgate.net |

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 4 Nitrosoaniline Systems

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of N,N-Dimethyl-4-nitrosoaniline at the molecular level. These computational approaches provide insights into its electronic landscape, structural parameters, and energetic characteristics, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of this compound. The molecule is characterized by a strong intramolecular charge-transfer system, with the electron-donating N,N-dimethylamino group at one end of the benzene (B151609) ring and the electron-withdrawing nitroso group at the other (para position). This "push-pull" configuration dictates its electronic and optical properties.

Studies have employed various DFT functionals to model this system. For instance, hybrid functionals like B3LYP and M06 have been used with basis sets such as 6-31+G(d) to study intermolecular complexes. epj.org These calculations have been applied to understand the interaction of this compound with other molecules, such as the components of liquid crystals. epj.org Research has shown that the electronic absorption spectra of the dye are sensitive to the structure of the complex it forms, with calculations predicting hypsochromic (blue) shifts in its long-wavelength transition bands depending on the intermolecular geometry. epj.org

DFT calculations have also been crucial in elucidating the bonding and spin states of aryl-nitroso (ArNO) compounds when they coordinate with metal centers, such as in heme proteins. researchgate.net Theoretical modeling rationalizes the preferential binding of the nitroso group to different oxidation states of iron. researchgate.net The results of DFT calculations explain this selective coordination based on the energies of the associated spin states. researchgate.net These studies reveal that the dominant stabilization force in ferrous (Fe²⁺) N-coordination is dπ-pπ* back-bonding, whereas dσ-pπ* interactions are key for ferric (Fe³⁺) O-coordination. researchgate.net This theoretical framework provides a fundamental explanation for why the in situ oxidation of a ferrous-nitrosoaryl complex leads to the subsequent dissociation of the ligand. researchgate.net

Parameter DFT Functional Basis Set Focus of Study Key Finding
Intermolecular InteractionsM06, B3LYP6-31+G(d)Interaction with liquid crystal molecules (dimers and trimers of 5CB). epj.orgIntermolecular binding energy is ~5 kcal/mol; electronic absorption spectra show hypsochromic shifts upon complexation. epj.org
Coordination ChemistryNot specifiedNot specifiedBinding of ArNO ligands to ferrous and ferric heme centers. researchgate.netRationalizes preferential N-binding to Fe²⁺ (dπ-pπ* stabilization) and O-binding to Fe³⁺ (dσ-pπ* stabilization). researchgate.net
Excited StatesB3LYP6-31G(d) / LANL2DZ (for Ru)Analysis of a Ru(II) complex used in photosensitization involving this compound. rsc.orgIdentification of metal-to-ligand charge transfer transitions and localization of electron density in the excited triplet state. rsc.org

While DFT is widely used, ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, offer a higher level of theory for predicting molecular and crystal structures with great accuracy. For related aromatic C-nitroso compounds, ab initio calculations have been instrumental in analyzing the molecular orbitals of their corresponding azodioxy dimers, confirming that certain isomerization pathways are symmetry-forbidden. sci-hub.se

In analogous push-pull systems like N,N-dimethyl-4-nitroaniline, high-level ab initio calculations have been performed alongside X-ray diffraction to study molecular and crystal structures. researchgate.net These studies confirm that the dimethylamino group's geometry (planar vs. pyramidal) is highly sensitive to substitution on the benzene ring. researchgate.net Furthermore, topological analysis of the electron density from these calculations reveals the contribution of different resonance forms, with the quinoid-like structure being a predominant contributor in the unsubstituted para-nitroaniline system. researchgate.net Such computational approaches are essential for predicting the fundamental solid-state packing and molecular geometry of this compound, which in turn govern its bulk material properties.

Density Functional Theory (DFT) Studies of Electronic Structure, Bonding, and Spin States

Computational Reaction Mechanism Prediction

Theoretical modeling is a powerful asset for predicting reaction pathways, identifying transient species, and understanding the mechanisms of reactions involving this compound.

Computational methods have been applied to model the role of this compound in both biological and light-induced reactions.

Enzymatic Pathways: this compound is a known substrate for certain enzymes. For example, its reaction with veratryl alcohol is catalyzed by aromatic peroxygenase, a type of heme peroxidase. ebi.ac.uk The reaction involves the oxidation of veratryl alcohol to veratraldehyde, with the concurrent reduction of this compound to 4-(hydroxylamino)-N,N-dimethylaniline. ebi.ac.uk The modeling of such enzymatic reactions often involves studying the interaction of the substrate with the enzyme's active site, which for peroxygenases contains a heme cofactor. researchgate.net As discussed previously, DFT calculations on the binding of nitrosoarenes to heme centers provide critical insights into the initial steps of such catalytic cycles. researchgate.net The mechanism of carcinogenicity for related N-nitrosamines, like N-nitrosodimethylamine (NDMA), is known to be initiated by enzymatic α-hydroxylation via cytochrome P450 enzymes, a process that can be modeled computationally. acs.orgnih.gov

Photochemical Pathways: The compound is frequently used as a chemical probe for detecting reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). rsc.org In photodynamic therapy research, this compound serves as a scavenger for ¹O₂ generated by a photosensitizer. rsc.org The reaction between ¹O₂ and this compound leads to its bleaching, and the rate of this bleaching (monitored by a decrease in its absorbance at ~440 nm) is used to quantify the efficiency of ¹O₂ generation. rsc.org Computational studies on the photosensitizer can reveal its excited state properties, such as the nature of its HOMO and LUMO, and identify the metal-to-ligand charge transfer transitions responsible for sensitization. rsc.org The photolysis of nitrosamines in general can proceed through several pathways, including the homolytic scission of the N-N bond upon absorption of UV light. acs.org

Pathway Type Interacting Species/System Role of this compound Modeling Focus
EnzymaticAromatic Peroxygenase / Veratryl Alcohol ebi.ac.ukOxidizing agent (substrate)Modeling substrate binding to the heme active site and electron transfer steps. researchgate.net
PhotochemicalPhotosensitizer (e.g., Ru(II) complex) / ¹O₂ rsc.orgSinglet oxygen scavenger/detectorCalculating excited state properties (HOMO/LUMO, charge transfer states) of the photosensitizer. rsc.org

Understanding a chemical reaction requires characterizing its short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products. Computational modeling is uniquely suited for this task.

For reactions involving this compound and related compounds, transition state modeling can identify the most energetically favorable pathways. The photolysis of N-nitrosamines, for example, is proposed to proceed via the homolytic cleavage of the N-N bond, forming an amino radical and nitric oxide. acs.org In the context of nitrosamine (B1359907) metabolism, enzymatic oxidation leads to unstable intermediates that decompose to form highly reactive diazonium ions, which act as alkylating agents. acs.orgnih.gov

The theoretical prediction of these transient species is challenging but essential. It often involves mapping the potential energy surface of the reaction to locate stationary points corresponding to intermediates and saddle points corresponding to transition states. These calculations provide activation energies that determine reaction kinetics, offering a mechanistic rationale for observed product distributions.

Modeling of Enzymatic and Photochemical Pathways

Structure-Property and Structure-Activity Relationship (SAR/SPR) Modeling

Structure-Activity and Structure-Property Relationship (SAR/SPR) models use computational chemistry to correlate a molecule's structural or electronic features with its biological activity or physical properties. This compound, sometimes abbreviated as RNO, is utilized in studies that seek to establish these relationships. molaid.comresearchgate.net

In this context, molecular modeling is used to calculate various quantum chemical descriptors. For instance, the energies of frontier molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with a compound's reactivity or biological function. molaid.com A lower LUMO energy generally indicates a greater ability to accept electrons, which can be related to its efficacy as an oxidizing agent in an enzymatic reaction or its susceptibility to nucleophilic attack. By systematically modifying the structure of a lead compound and calculating these descriptors, researchers can build predictive SAR models. These models are valuable in fields like drug discovery and materials science for rationally designing new molecules with enhanced activity or desired properties, thereby reducing the need for extensive trial-and-error synthesis and testing.

Quantitative Correlation of Molecular Structure with Reactivity and Electronic Properties

This compound is an organic molecule characterized by a π-conjugated system that links an electron-donating dimethylamino group with an electron-accepting nitroso group. This "push-pull" electronic structure is central to its reactivity and electronic properties. Theoretical investigations, often employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in quantifying these characteristics. rasayanjournal.co.in

The molecular electrostatic potential (MEP) map of similar molecules indicates that negative potential sites are concentrated on the oxygen atoms of the nitroso group, while positive potential sites are found around the hydrogen atoms. rasayanjournal.co.in This charge distribution highlights the molecule's reactive sites. The dipole moment of this compound has been observed to be highly dependent on solvent polarity. researchgate.net An increase in solvent permittivity leads to a significant increase in the dipole moment, indicating a greater charge separation in the molecule's excited state. researchgate.net

The electronic properties can be further understood by examining the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. rasayanjournal.co.in For related nitroaromatic compounds, this gap has been calculated to be around 4.10 eV, which is in line with other nonlinear optical materials. rasayanjournal.co.in This energy gap is intrinsically linked to the global reactivity descriptors of the molecule.

Calculated Molecular Property Significance
Molecular Electrostatic Potential (MEP)Identifies reactive sites and charge distribution. rasayanjournal.co.in
Dipole Moment (µ)Quantifies the polarity of the molecule and its response to solvents. researchgate.net
HOMO-LUMO Energy GapIndicates molecular reactivity and electronic excitation properties. rasayanjournal.co.in

Theoretical Investigation of Hyperpolarizability and Non-linear Optical Properties

The unique electronic structure of this compound, with its donor-acceptor character across a π-conjugated bridge, makes it a candidate for nonlinear optical (NLO) applications. rasayanjournal.co.in NLO materials are crucial for technologies like optoelectronics. Theoretical calculations are pivotal in predicting and understanding the NLO response of such molecules. The key parameters in these investigations are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). rasayanjournal.co.innih.gov

First hyperpolarizability (β) is a measure of the second-order NLO response. rasayanjournal.co.in Calculations for similar organic molecules with donor-acceptor systems have shown significant β values, suggesting potential for NLO applications. rasayanjournal.co.in For instance, the calculated first-order hyperpolarizability of p-nitroacetanilide is reported as 11.482 × 10–30 esu. rasayanjournal.co.in The delocalization of π-electrons is a primary cause of polarization in organic NLO materials, leading to intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-linker. nih.gov

Computational studies on related systems have demonstrated that modifying acceptor groups can tune the NLO response. nih.gov For example, designing molecules with smaller energy gaps can lead to larger values for both linear polarizability and hyperpolarizabilities. nih.gov

NLO Property Description Relevance to this compound
Polarizability (α)A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.govInfluences the linear optical properties.
First Hyperpolarizability (β)A third-rank tensor that describes the second-order NLO response. rasayanjournal.co.inIndicates potential for applications like second-harmonic generation.
Second Hyperpolarizability (γ)A fourth-rank tensor related to third-order NLO processes. nih.govRelevant for applications such as third-harmonic generation and optical switching.

Integration in Computer-Aided Synthesis Planning (CASP) and Retrosynthesis Paradigms

Computer-Aided Synthesis Planning (CASP) has become an indispensable tool in modern organic chemistry, enabling chemists to design efficient synthetic routes for complex molecules. researchgate.netarxiv.org Retrosynthetic analysis, a core component of CASP, involves breaking down a target molecule into simpler, commercially available precursors. researchgate.net

This compound and its derivatives can be incorporated into CASP databases and algorithms. These systems utilize vast reaction databases to propose retrosynthetic disconnections. arxiv.orgarchive.org For a molecule like this compound, a typical retrosynthetic analysis would identify the formation of the C-N bond of the nitroso group or the N-aryl bond as key steps. For example, a reaction between N,N-dimethylaniline and a nitrosating agent could be a plausible synthetic step identified by a CASP program.

The integration of specific reactions involving this compound, such as its reaction with diethyl-2-bromomalonate, into these databases enhances the predictive power of CASP tools. researchgate.net As artificial intelligence and machine learning models, like transformer-based methods, become more sophisticated, their ability to predict novel and efficient synthetic pathways for molecules including this compound will continue to improve. researchgate.net These advanced CASP systems aim to increase the diversity and chemical plausibility of the suggested synthetic routes. researchgate.net

Advanced Applications of N,n Dimethyl 4 Nitrosoaniline in Contemporary Chemical Research

Catalytic and Stoichiometric Roles in Complex Organic Synthesis

The distinct functional groups of N,N-Dimethyl-4-nitrosoaniline render it a valuable participant in the construction of complex organic molecules, acting both as a building block and a specialized reagent.

This compound serves as a key intermediate and building block in the synthesis of more complex molecules, most notably in the dye industry. chemimpex.comchemimpex.com Its chemical structure, featuring both a nitroso group and a dimethylamino group, allows for a range of chemical modifications, making it a versatile precursor. chemimpex.comsolubilityofthings.com

The primary application in this context is the synthesis of azo dyes, which are a major class of synthetic colorants used extensively in the textile and printing industries. chemimpex.comsolubilityofthings.com The nitroso group provides a reactive site for further chemical transformations, enabling the construction of the characteristic azo linkage (-N=N-) that defines these dyes. Its role as a foundational component streamlines the production of vibrant and stable colors for various materials. chemimpex.com

Beyond its role as a structural precursor, this compound functions as a reagent in specific organic reactions. It is notably employed as an oxidizing agent in the Kröhnke oxidation, a reaction used for the synthesis of aldehydes. In this capacity, it facilitates the conversion of activated alkyl halides into carbonyl compounds. The reaction proceeds through the formation of a nitrone intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. This application highlights its utility in functional group transformations, a fundamental aspect of modern organic synthesis.

Building Block for Multifunctional Molecules

Development of Advanced Analytical Methodologies

The compound's distinct spectrophotometric properties are harnessed for the creation of sensitive and specific analytical assays used in environmental science and biochemistry.

This compound is utilized in analytical chemistry for the development of spectrophotometric methods. chemimpex.com These methods are applied to the detection and quantification of nitroso compounds in environmental samples, which is crucial for pollution monitoring. chemimpex.com The chromophoric nature of the molecule allows for its measurement via light absorbance, providing a basis for quantitative analysis.

A prominent application of this compound is in the detection and quantification of highly reactive oxygen species (ROS), which are important in various biological and chemical processes. nih.gov It is a key component in assays designed to measure singlet oxygen (¹O₂) and hydroxyl radicals (•OH). mdpi.comscispace.com

The detection mechanism relies on the bleaching of this compound upon its reaction with these ROS. sigmaaldrich.com For the detection of singlet oxygen, the assay typically involves imidazole (B134444) or L-histidine. sigmaaldrich.comscientificlabs.combiomedpress.orge-algae.org Singlet oxygen reacts with the imidazole (or histidine), which in turn oxidizes this compound, causing it to lose its color. sigmaaldrich.comscientificlabs.com The rate of this bleaching is monitored spectrophotometrically by measuring the decrease in absorbance at approximately 440 nm, which directly correlates with the amount of singlet oxygen generated. biomedpress.orge-algae.orgd-nb.info This method has been applied in studies of photodynamic therapy and oxidative stress.

Similarly, the compound can be used to quantify hydroxyl radicals. The hydroxyl radical directly attacks the this compound molecule, leading to its oxidation and a measurable decrease in absorbance. mdpi.com These assays provide a sensitive and reliable means of studying the generation and scavenging of specific ROS in various chemical and biological systems. mdpi.comnih.gov

Reactive Oxygen SpeciesAssay PrincipleKey ReagentsDetection MethodTypical Wavelength
Singlet Oxygen (¹O₂)Bleaching of RNO via oxidation, mediated by an acceptor molecule. sigmaaldrich.comscientificlabs.comThis compound (RNO), Imidazole or L-Histidine. biomedpress.orge-algae.orgSpectrophotometric monitoring of decreased absorbance. e-algae.org~440 nm. biomedpress.orge-algae.org
Hydroxyl Radical (•OH)Direct oxidation and bleaching of RNO by the radical. mdpi.comThis compound (RNO), Fenton reaction components (e.g., Fe³⁺/H₂O₂/ascorbic acid) to generate •OH. mdpi.comSpectrophotometric monitoring of decreased absorbance. mdpi.com~440 nm.

This compound serves as a critical reagent in various enzymatic assays due to its ability to act as an artificial electron acceptor. nih.gov This property is particularly useful in assays for dehydrogenases. For instance, it is used in a sensitive, colorimetric microtiter assay for alcohol dehydrogenase (ADH) activity. nih.gov The assay is based on the coupled reduction of this compound, which is linked to the oxidation of the enzyme's cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govebi.ac.uk This allows for the rapid and efficient quantification of ADH activity and, by extension, NAD+/NADH levels in samples like endoscopic gastric biopsies. nih.govebi.ac.uk

Furthermore, the compound is employed in the evaluation of antioxidant activity. The soybean lipoxygenase (LOX)/RNO assay is a tool for assessing the comprehensive antioxidant capacity of food extracts. ebi.ac.uk This method uses the bleaching of this compound associated with linoleic acid hydroperoxidation catalyzed by the lipoxygenase enzyme to provide a sensitive measure of antioxidant functions. ebi.ac.uk

Assay TypeEnzyme SystemRole of this compoundPrincipleApplication
Dehydrogenase QuantificationAlcohol Dehydrogenase (ADH). nih.govArtificial electron acceptor. nih.govCoupled reduction of the compound is linked to the enzymatic reduction of NAD, allowing for colorimetric measurement. nih.govebi.ac.ukQuantification of ADH activity and NAD in biological samples. nih.gov
Antioxidant ActivitySoybean Lipoxygenase (LOX). ebi.ac.ukIndicator molecule. ebi.ac.ukMeasures the inhibition of RNO bleaching during enzyme-catalyzed lipid hydroperoxidation. ebi.ac.ukScreening for comprehensive antioxidant activity in natural extracts. ebi.ac.uk

Development of Assays for Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radicals)

Contributions to Materials Science Research

This compound has emerged as a compound of interest in materials science, demonstrating potential in the development of polymers with enhanced characteristics and in the exploration of novel functional materials. Its unique chemical structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing nitroso group, imparts properties that are actively being researched for various advanced applications.

Polymer Chemistry Applications for Enhanced Material Properties

In the realm of polymer chemistry, this compound is utilized for its ability to influence polymerization processes and enhance the properties of resulting materials. chemimpex.com It has been investigated as a polymerization inhibitor, controlling the reaction kinetics of certain polymerization processes. google.com This inhibitory effect is crucial in preventing premature or uncontrolled polymerization, thereby ensuring the stability and desired consistency of the final polymer product.

Furthermore, research has explored its role in modifying polymer characteristics. For instance, its incorporation into polymer formulations can improve properties such as color stability and resistance to degradation. chemimpex.com This is particularly beneficial in the plastics industry, where maintaining the integrity and appearance of materials over time is essential. chemimpex.com

Below is a data table summarizing the applications of this compound in polymer chemistry:

Application AreaSpecific RoleObserved OutcomeReference
Polymerization ControlThermal Polymerization InhibitorPrevents undesirable, thermally induced polymerization in specific compositions. google.com
Material EnhancementAdditive in Polymer FormulationsImproves color stability and degradation resistance in plastics. chemimpex.com

Exploration in the Development of New Functional Materials

The distinct electronic properties of this compound make it a candidate for the development of new functional materials, particularly in the field of nonlinear optics (NLO). The related compound, N,N-dimethyl-4-nitroaniline, is a well-studied model for organic materials with NLO properties due to its significant molecular dipole moment and acentric crystal structure. researchgate.net This has spurred interest in this compound and its derivatives for similar applications. scispace.com

The development of materials with high NLO coefficients is critical for applications in optical switching and data processing. researchgate.net Research in this area involves synthesizing and characterizing novel organic compounds, with a focus on understanding the relationship between molecular structure and NLO response. researchgate.netresearchgate.net The presence of both donor and acceptor groups in this compound makes it a promising scaffold for designing such materials. researchgate.net

A summary of its exploration in functional materials is provided in the table below:

Research AreaPotential ApplicationKey PropertyReference
Nonlinear Optics (NLO)Optical Switching, Data ProcessingLarge third-order nonlinear optical coefficients and second hyperpolarizabilities. researchgate.net
Molecular CrystalsFunctional SolidsSuperplastic deformation in its crystalline form. researchgate.net

Research in Photodynamic and Photosensitizing Systems

This compound is also a subject of investigation in the field of photochemistry, specifically for its role in photodynamic and photosensitizing systems. Its ability to interact with light and generate reactive oxygen species (ROS) is a key area of this research.

Evaluation as a Photosensitizer in Photodynamic Therapy (PDT) Research

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer therapy. d-nb.info Upon activation by light of a specific wavelength, a photosensitizer can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS that are cytotoxic. d-nb.infoacs.org

This compound (often abbreviated as RNO) is widely used in a chemical assay to detect the generation of singlet oxygen. sci-hub.se The bleaching of RNO, observable by a decrease in its absorbance, is indicative of the presence of ¹O₂. d-nb.infosci-hub.semdpi.com This "RNO bleaching assay" is a standard method to quantify the singlet oxygen quantum yield of potential photosensitizers for PDT. While primarily used as a detection agent, its own photochemical properties and interactions with ROS are of research interest.

The table below outlines the role of this compound in PDT research:

RoleMethodMeasured ParameterReference
Singlet Oxygen DetectionRNO Bleaching AssayDecrease in absorbance at ~440 nm, indicating ¹O₂ generation. d-nb.infosci-hub.semdpi.com
Quantifying Photosensitizer EfficiencyImidazole-RNO MethodSinglet oxygen quantum yield (ΦΔ). acs.orgnih.gov

Mechanistic Studies of Photogeneration of Reactive Oxygen Species

Understanding the mechanisms by which compounds like this compound participate in the photogeneration of ROS is crucial for advancing photochemistry and its applications. Singlet oxygen is a key ROS in many photodynamic processes and is typically formed via energy transfer from the excited triplet state of a photosensitizer (Type II mechanism). sci-hub.se

Studies have shown that this compound reacts with singlet oxygen, leading to its oxidation and subsequent bleaching. This reaction is the basis of its use in detection assays. Mechanistic studies using computational methods like density functional theory (DFT) have been employed to investigate the elementary reaction mechanisms between singlet oxygen and various organic compounds, including aniline (B41778) derivatives. nsf.gov These studies aim to elucidate the reaction pathways, which can include single electron transfer (SET) or ¹O₂ addition, and to correlate calculated activation energies with experimentally determined reaction rates. nsf.gov Such research provides fundamental insights into the reactivity of compounds like this compound in photosensitizing systems.

Key aspects of the mechanistic studies are summarized below:

Research FocusTechnique/MethodFindingReference
Reaction with ¹O₂Spectrophotometric MonitoringBleaching of the compound via oxidation by singlet oxygen.
Elucidation of Reaction PathwaysDensity Functional Theory (DFT)Investigation of single electron transfer (SET) and addition reactions with ¹O₂. nsf.gov
Intermediate FormationExperimental Physical-Organic MethodsHypothesized formation of a peroxy intermediate in nitrosamine (B1359907) photooxidation. researchgate.net

Environmental and Biological Interaction Mechanisms of N,n Dimethyl 4 Nitrosoaniline

Biotransformation Pathways and Metabolite Formation

The biotransformation of N,N-Dimethyl-4-nitrosoaniline (DMNA) is a critical area of study due to its implications for toxicity and carcinogenesis. The metabolic pathways involve several key enzymatic reactions, leading to the formation of various intermediates and final products.

Mechanistic Studies of Enzymatic α-Hydroxylation by Cytochrome P450 Systems

The enzymatic α-hydroxylation of this compound is a primary metabolic pathway mediated by cytochrome P450 (CYP) enzymes. acs.orgnih.gov This process is analogous to the metabolism of other carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA). acs.orgnih.gov The α-hydroxylation occurs at the carbon atom adjacent to the nitrogen of the dimethylamino group.

This enzymatic reaction is believed to be a critical activation step, leading to the formation of an unstable α-hydroxynitrosamine. acs.org This intermediate can then spontaneously decompose, yielding a reactive diazonium ion, which is a potent DNA alkylating agent. acs.org Studies using rat liver homogenates have been instrumental in elucidating this pathway. By using doubly 15N-labeled N-nitrosodimethylamine, researchers have been able to track the evolution of molecular nitrogen, providing a quantitative measure of the α-hydroxylation pathway. nih.gov These studies revealed that a significant portion of nitrosamine (B1359907) metabolism proceeds through this route. nih.gov Specifically, it has been shown that various cytochrome P450 isoforms are responsible for the N-dealkylation and hydroxylation of related compounds, with CYP3A4 being a key enzyme in human liver microsomes. nih.gov

Investigation of Reduction to Hydroxylamine (B1172632) and Quinonediimine Cation Intermediates

Another significant biotransformation pathway for this compound involves its reduction. The nitroso group can be enzymatically reduced to form N,N-dimethyl-p-phenylenediamine, which exists in equilibrium with its corresponding quinonediimine cation. ebi.ac.uk This reduction can be catalyzed by enzymes such as yeast alcohol dehydrogenase, which utilizes NADH as a cofactor. ebi.ac.uk

The initial reduction product is p-hydroxylamine-N,N-dimethylaniline. ebi.ac.uk This hydroxylamine intermediate can then undergo further enzymatic dehydration to form the quinonediimine cation. ebi.ac.uk The quinonediimine cation is a reactive species that can be further reduced by NADH to p-amino-N,N-dimethylaniline. ebi.ac.uk Additionally, the quinonediimine cation can undergo dismutation with p-amino-N,N-dimethylaniline to generate stable N,N-dimethyl-p-phenylenediamine radicals under specific pH conditions. ebi.ac.uk The electrochemical reduction of this compound has also been studied, showing a two-step process that first leads to 4-(hydroxyamino)-N,N-dimethylaniline. researchgate.net

Mechanistic Insights into Genotoxicity and Carcinogenesis

The genotoxic and carcinogenic properties of this compound are closely linked to its metabolic activation and subsequent interaction with cellular macromolecules.

Molecular Mechanisms of DNA Alkylation and Damage

The primary mechanism of genotoxicity for this compound is believed to be DNA alkylation. acs.org As mentioned previously, the metabolic activation via α-hydroxylation by cytochrome P450 enzymes leads to the formation of a highly reactive diazonium ion. acs.org This electrophilic species can then attack nucleophilic sites on DNA bases, resulting in the formation of DNA adducts. genome.jp The formation of these adducts can disrupt normal DNA replication and transcription, leading to mutations if not repaired by cellular DNA repair mechanisms. genome.jp

Furthermore, research has indicated that aromatic nitroso compounds like this compound can induce DNA single-strand breaks, particularly in the presence of thiol compounds. nih.gov This process appears to involve the generation of free radicals. nih.gov Electron spin resonance studies have detected hydronitroxyl radicals during these interactions, which are thought to reduce oxygen to form reactive oxygen species (ROS) that in turn cause DNA damage. nih.gov

Correlation between Mammalian Metabolism and Susceptibility to Carcinogenesis

The susceptibility of an organism to the carcinogenic effects of this compound is intrinsically linked to its metabolic profile. The balance between metabolic activation and detoxification pathways is a key determinant of the ultimate carcinogenic outcome.

The enzymatic machinery, particularly the expression and activity of specific cytochrome P450 isoforms, plays a crucial role. acs.orgnih.gov As established, CYP-mediated α-hydroxylation is a critical activation step leading to genotoxic metabolites. acs.org Therefore, higher activity of these enzymes could lead to increased formation of DNA-damaging agents and a higher risk of carcinogenesis. The metabolism of N-nitrosamines is known to be a prerequisite for their carcinogenicity, with the resulting DNA damage being a key initiating event. acs.orgmit.edu It has been noted that many nitrosamines are anticipated to be human carcinogens based on animal studies. acs.orgmit.edu The presence of this compound in human blood has been identified, classifying it as part of the human exposome. hmdb.ca

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is influenced by both biotic and abiotic processes. In aquatic environments, it can be persistent, although it is susceptible to degradation under certain conditions. acs.org

One of the primary degradation mechanisms is photolysis by sunlight. acs.org In the atmosphere, it is expected to degrade relatively quickly. acs.org In soil and water, microbial degradation can occur. For instance, some bacteria, like Rhodococcus species, possess enzymes such as N,N'-dimethyl-4-nitrosoaniline-dependent alcohol oxidoreductase that can be involved in its biotransformation. psu.edugoogle.com

Advanced oxidation processes (AOPs) involving ozone have been shown to be effective in degrading N-nitrosodimethylamine (a related compound), suggesting a potential remediation strategy for water contaminated with such compounds. uni.lu Furthermore, photocatalytic degradation using materials like nitrogen-doped titanium dioxide (N-TiO2) nanoparticles has been investigated. researchgate.net These nanoparticles can generate hydroxyl radicals under UV and visible light, leading to the oxidation and degradation of this compound. researchgate.net

Photochemical Degradation Pathways in Aquatic Environments

The photochemical degradation of this compound in water is influenced by the presence of other substances and the specific conditions of the aquatic environment. The generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂·⁻) plays a crucial role in its degradation.

The degradation of this compound is often used as an indicator for the generation of hydroxyl radicals (•OH) in advanced oxidation processes. For instance, in the presence of certain photocatalysts and UV light, the concentration of this compound decreases, indicating the production of •OH radicals that contribute to its decomposition.

Studies have shown that the direct photolysis of some compounds in water can be influenced by pH, leading to different reaction pathways. While direct photolysis is a factor, the presence of photosensitizers, such as certain organic molecules, can accelerate the degradation process by facilitating the formation of ROS. For example, the bleaching of this compound is a method used to quantify the efficiency of singlet oxygen generation by photosensitizers.

Mechanistic Studies of Catalytic Degradation in Advanced Environmental Remediation Processes

Advanced oxidation processes (AOPs) are a key focus in the remediation of water contaminated with organic pollutants like this compound. These processes utilize highly reactive species, primarily hydroxyl radicals, to break down complex organic molecules into simpler, less harmful substances.

One area of research involves the use of semiconductor photocatalysis, where materials like titanium dioxide (TiO₂) are used. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals. Doping TiO₂ with nitrogen has been shown to enhance its photocatalytic activity under visible light, improving the degradation of this compound.

Another approach is the use of non-thermal plasma (NTP) in an aeration-assisted process. This method generates a variety of reactive oxygen and nitrogen species that contribute to the rapid oxidation of this compound. The synergy between different reactive species in NTP can lead to a more efficient generation of hydroxyl radicals compared to conventional oxidation methods.

The catalytic activity of materials like micron-scale brass (a copper-zinc alloy) has also been investigated. In combination with hydrogen peroxide and UV light, this material enhances the generation of hydroxyl radicals, leading to a pseudo-first-order kinetic degradation of organic pollutants. The formation of a ZnO/CuO–Cu₂O film on the brass surface under UV irradiation is a key aspect of its photocatalytic mechanism.

The degradation kinetics of this compound often follow a first-order reaction, with the rate constant being influenced by factors such as the initial concentration of the pollutant and the power of the plasma source in NTP systems.

Table 1: Advanced Oxidation Processes for this compound Degradation

AOP Technique Catalyst/Mediator Key Reactive Species Outcome
Photocatalysis Nitrogen-doped Titanium Dioxide (N-TiO₂) Hydroxyl Radicals (•OH) Enhanced degradation under visible light.
Non-Thermal Plasma (NTP) Aeration-assisted Oxygen- and Nitrogen-based reactive species, •OH Rapid oxidation and degradation.

| Catalytic Oxidation | Micron-scale Brass (MicroCuZn) with H₂O₂ and UV | Hydroxyl Radicals (•OH) | Synergistic enhancement of •OH generation and pollutant degradation. |

Molecular Interactions with Biological Systems and Biomolecules

Analysis of Heme Protein Binding and Enzyme Inhibition Mechanisms

This compound and other nitrosoarenes are known to interact with heme proteins, which can lead to the inhibition of their biological functions. These interactions are particularly relevant to the field of bioinorganic chemistry.

The binding of nitrosoarenes to the iron center of hemes can occur through either the nitrogen or the oxygen atom of the nitroso group. X-ray crystallography and density functional theory (DFT) studies have revealed that the binding mode depends on the oxidation state of the iron. N-binding is favored in ferrous (Fe²⁺) heme centers, while O-binding is preferred in ferric (Fe³⁺) hemes. This preferential binding is rationalized by the energies of the associated spin-states and the nature of the dominant stabilizing orbital interactions.

Specifically, for ferrous N-coordination, the stabilization comes from dπ-pπ* interactions, whereas for ferric O-coordination, it is due to dσ-pπ* interactions. This difference in binding preference explains why the oxidation of a ferrous-nitrosoarene complex to its ferric state often results in the dissociation of the ligand.

This compound can bind to hemoglobin, inhibiting its ability to transport oxygen and potentially leading to methemoglobinemia, a condition characterized by a bluish discoloration of the skin due to oxygen starvation. The inhibition of heme enzymes like cytochrome P450 can occur after the metabolic activation of amine-containing drugs to their nitroso derivatives. The interaction of this compound with horseradish peroxidase has also been noted in experimental contexts.

Table 2: Heme Binding Characteristics of Nitrosoarenes

Heme Iron State Preferred Binding Atom Dominant Stabilizing Interaction Consequence of Oxidation
Ferrous (Fe²⁺) Nitrogen (N) dπ-pπ* Ligand dissociation upon oxidation to Fe³⁺.

| Ferric (Fe³⁺) | Oxygen (O) | dσ-pπ* | - |

Exploration of Modulation in Cell Signaling Pathways (e.g., Wnt Signaling)

Research has explored the role of compounds synthesized from this compound in modulating cellular signaling pathways, such as the Wnt signaling pathway. The Wnt pathway is crucial for various developmental processes and its dysregulation is implicated in several diseases.

Specifically, phenoxazinone derivatives, synthesized through a reaction involving this compound hydrochloride salt, have been evaluated for their ability to modulate Wnt signaling. These studies are often guided by docking studies to predict the interaction of these small molecules with key proteins in the pathway. The aim is to identify inhibitors of the DKK1/LRP6 interaction, which would in turn activate the Wnt signaling pathway. Activation of this pathway has been linked to a decrease in Tau hyperphosphorylation, a hallmark of some neurodegenerative diseases.

Effects on Nucleic Acid Integrity (e.g., Plasmid DNA Cleavage)

The interaction of this compound with nucleic acids, particularly its role in DNA damage, has been investigated in the context of photodynamic activity. Studies have shown that certain compounds, when photoirradiated, can generate reactive oxygen species that lead to the cleavage of plasmid DNA.

The this compound bleaching assay is a common method used to determine the efficiency of singlet oxygen generation by photosensitizing molecules. The involvement of superoxide anion radicals in photoinduced DNA strand breaks has also been demonstrated. This suggests that this compound can be indirectly involved in processes that affect nucleic acid integrity by serving as a tool to quantify the reactive species responsible for the damage.

Current Challenges and Future Research Directions in N,n Dimethyl 4 Nitrosoaniline Chemistry

Innovation in Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of N,N-Dimethyl-4-nitrosoaniline is well-established, typically involving the nitrosation of N,N-dimethylaniline using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–10°C). du.ac.inprepchem.com This method, an electrophilic aromatic substitution, can achieve high yields, with some protocols reporting up to 87%. du.ac.in

However, a significant contemporary challenge is the alignment of this synthesis with the principles of green chemistry. The reliance on strong acids and the management of reaction temperatures present environmental and economic hurdles. Future research is increasingly directed towards developing more sustainable and efficient synthetic methodologies. Key areas of innovation include:

Green Solvents and Catalysts: Investigating the use of less hazardous solvents and exploring catalytic systems that can operate under milder conditions.

Process Optimization: Improving reaction efficiency and atom economy to minimize waste. This includes enhancing the selectivity of the reaction to reduce the formation of byproducts.

Alternative Nitrosating Agents: Exploring novel, more environmentally benign nitrosating agents to replace traditional nitrite and acid systems.

The goal is to create synthetic pathways that are not only high-yielding but also safer, more energy-efficient, and produce less chemical waste, making the production of this important chemical intermediate more sustainable.

Unraveling Complex Reaction Mechanisms in Dynamic Systems

This compound is a reactive molecule involved in numerous chemical and biological processes, yet the detailed mechanisms of these reactions, especially within complex, dynamic systems, are not fully understood. The molecule's reactivity is centered around its nitroso and dimethylamino groups. solubilityofthings.com

Current research has outlined several key reaction types:

Electrophilic Aromatic Substitution: The foundational synthesis mechanism where the dimethylamino group directs the electrophilic nitroso group to the para position.

Redox Reactions: The nitroso group can be reduced to an amino group, forming N,N-Dimethyl-4-aminoaniline. It also participates in oxidation reactions, notably its bleaching by singlet oxygen, a reaction utilized in analytical assays.

Enzymatic Transformations: In biological systems, it can act as an artificial electron acceptor for enzymes like nicotinoprotein dehydrogenases. It undergoes enzymatic reduction to p-hydroxylamine-N,N-dimethylaniline, which is then dehydrated to a reactive quinonediimine cation (QDI+). ebi.ac.uk A complete kinetic mechanism for these enzymatic reactions has been proposed, but further elucidation is needed. ebi.ac.uk

Condensation Reactions: It can participate in reactions like the Ehrlich-Sachs condensation with specific partners, leading to various heterocyclic products depending on the reaction conditions. scirp.org

A primary challenge is to move beyond static descriptions to a dynamic understanding of these mechanisms. Future research will likely focus on real-time monitoring of these reactions in complex environments, such as inside living cells or during polymerization processes. Unraveling the kinetics and intermediates of these pathways is crucial for controlling reaction outcomes and understanding the compound's biological activity and toxicity.

Advancements in Advanced Spectroscopic and Analytical Characterization

Precise characterization of this compound and its reaction products is fundamental to research and application. A range of analytical techniques is currently employed for its analysis.

Analytical TechniqueApplication / Method DetailsReference(s)
HPLC Reverse-phase (RP) on C18 columns with acetonitrile/water/acid mobile phase for purity analysis. For MS compatibility, formic acid is used instead of phosphoric acid. UPLC allows for faster analysis. sielc.com
UV-Vis Spectroscopy Monitors reactions, such as the bleaching assay for singlet oxygen detection (absorption reduction at 438 nm). The compound has a characteristic maximum absorption (λₘₐₓ) around 350 nm.
Gas Chromatography (GC) Used in conjunction with titration for quantitative purity assessment, often requiring a purity of >98.0%. vwr.comtcichemicals.com
NMR Spectroscopy 1H and 13C NMR are used to confirm the molecular structure of the compound and its derivatives. scirp.orgtcichemicals.com
X-ray Crystallography Investigates the solid-state structure, which has been shown to be disordered, and its binding modes to biological targets like heme proteins. researchgate.net
Nitrogen-14 NQR Used to study the electronic environment of the nitrogen atoms in aromatic C-nitroso compounds, helping to distinguish between monomeric and dimeric forms in the solid state. researchgate.net

The future in this area lies in developing more sensitive, high-throughput, and non-invasive analytical methods. There is a need for techniques that can characterize the compound and its transient intermediates in situ within complex matrices. Advancements in mass spectrometry, hyphenated techniques (e.g., LC-MS/MS), and advanced spectroscopic methods will be critical for tracking its metabolic fate and understanding its reaction mechanisms in real-time.

Predictive Modeling for De Novo Design and Reaction Discovery

The integration of computational chemistry with experimental work presents a significant opportunity for accelerating research. Predictive modeling is emerging as a powerful tool to overcome challenges in understanding reactivity and designing new molecules.

Density Functional Theory (DFT) has already been applied to provide theoretical insights into the factors determining whether this compound and related compounds bind to heme iron centers via their nitrogen or oxygen atoms. researchgate.net This is crucial for understanding its biological activity and mechanism of toxicity.

Future research directions in this domain are expansive:

Mechanism Prediction: Using computational models to simulate reaction pathways, identify transition states, and predict kinetic and thermodynamic parameters. This can help unravel the complex reaction networks observed experimentally.

De Novo Design: Employing predictive models to design novel derivatives of this compound with tailored properties. This could lead to the development of more effective singlet oxygen quenchers, new dyes with specific spectral properties, or more efficient polymerization initiators.

Reaction Discovery: Using computational screening to predict the outcomes of unknown reactions and identify promising new synthetic applications for the compound.

Toxicity Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological impacts of new derivatives, enabling a "safety-by-design" approach.

Expanding Translational Applications in Emerging Chemical and Biological Fields

This compound is a versatile intermediate with a range of established applications. It is a key building block in the synthesis of azo dyes and pigments and is used as a vulcanization accelerator. solubilityofthings.comchemimpex.comscbt.com Its unique reactivity also makes it valuable in specialized laboratory applications.

Established ApplicationDescriptionReference(s)
Dye & Pigment Synthesis Serves as a precursor for azo dyes and other colorants like methyl orange. solubilityofthings.comchemimpex.com
Singlet Oxygen Detection Used in a bleaching assay to quantify singlet oxygen, which is important in photodynamic therapy and oxidative stress research. d-nb.info
Enzyme Assays Acts as an artificial electron acceptor for certain dehydrogenases, facilitating the study of enzyme kinetics. ebi.ac.uk
Organic Synthesis Functions as an oxidizing agent in specific reactions like the Kröhnke oxidation.
Polymer Chemistry Used as a radical initiator in controlled polymerization and to enhance properties like color stability in polymers. chemimpex.com

The primary challenge is to translate its chemical properties into novel, high-value applications. Future research is focused on several emerging fields:

Pharmaceuticals: The compound's structure is being explored as a scaffold for synthesizing new pharmaceutical agents. chemimpex.com Understanding its interaction with biological targets could lead to the development of new drugs.

Advanced Materials: Its role in polymerization can be expanded to create novel functional polymers and materials with specific optical or electronic properties. solubilityofthings.comchemimpex.com

Biosensors: The specific and measurable reactions of this compound, such as its interaction with singlet oxygen or enzymes, could be harnessed to develop new analytical biosensors for chemical and biological diagnostics.

Medicinal Chemistry: Further study of its reactivity provides valuable insights into the broader class of nitroso compounds, which are relevant in toxicology and drug development. solubilityofthings.com

Comprehensive Mechanistic Assessment of Environmental and Biological Impacts

While this compound is industrially useful, it is also associated with significant health and environmental concerns. It is classified as a toxic substance that can be harmful upon ingestion, inhalation, or skin contact. scbt.comfishersci.com Its presence has been detected in human blood, making it a component of the human exposome. hmdb.ca

Key toxicological findings include:

Systemic Toxicity: It can cause damage to organs, particularly the blood and hematopoietic system, with prolonged exposure. fishersci.com One of its notable effects is causing methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood. scbt.com

Carcinogenicity: It is considered an equivocal tumorigenic agent, with studies showing it can cause tumors and lymphoma in rats. ebi.ac.ukchemsrc.com

Cellular Toxicity: At the cellular level, it can induce the formation of free radicals, leading to DNA damage, oxidative stress, and protein stress. nih.gov

The central challenge is to develop a comprehensive mechanistic understanding that links its chemical reactivity to these biological outcomes. Future research must focus on:

Metabolic Pathway Elucidation: Identifying the full range of metabolites formed in different organisms and understanding the enzymes involved. The role of the reactive QDI+ intermediate in toxicity is a key area for investigation. ebi.ac.uk

Genotoxicity Mechanisms: Pinpointing the specific ways in which the compound or its metabolites interact with DNA to cause mutations and contribute to carcinogenicity.

Environmental Fate and Transport: Studying its persistence, degradation, and transport in soil, water, and air to fully assess its environmental risk profile. Runoff from fire control or industrial release can lead to environmental contamination. noaa.gov

Integrated Risk Assessment: Combining experimental toxicology, mechanistic studies, and predictive modeling to build a holistic model of its risks to human health and the environment.

Q & A

Basic: What are the standard synthetic routes for N,N-Dimethyl-4-nitrosoaniline, and how do reaction conditions influence yield?

Methodological Answer:
NDMA is synthesized via electrophilic aromatic substitution of N,N-dimethylaniline. A typical protocol involves:

Nitrosation : Treat N,N-dimethylaniline with sodium nitrite (NaNO₂) in HCl at 0–5°C to form the nitroso intermediate.

Work-up : Neutralize with NaOH to isolate NDMA as yellow-green crystals .
Key factors affecting yield include:

  • Temperature control : Excess heat promotes undesired diazonium salt decomposition.
  • Acid concentration : HCl protonates the amine, enhancing electrophilic substitution .

Basic: How is NDMA utilized as a probe for reactive oxygen species (ROS) detection in biochemical assays?

Methodological Answer:
NDMA bleaches upon reaction with hydroxyl radicals (•OH) or singlet oxygen (¹O₂), enabling spectrophotometric quantification:

  • Procedure : Prepare 2 × 10⁻⁵ M NDMA in 0.25 M H₂SO₄/HClO₄. Monitor absorbance at 350 nm.
  • Mechanism : •OH or ¹O₂ reacts with NDMA, forming a colorless adduct. The bleaching rate correlates with ROS concentration .
  • Validation : Use NaN₃ (singlet oxygen scavenger) or DMSO (•OH scavenger) for specificity controls .

Basic: What are the key physicochemical properties of NDMA relevant to its stability in experimental setups?

Methodological Answer:

  • Molecular formula : C₈H₁₀N₂O (MW 150.18 g/mol).
  • Solubility : Highly soluble in alcohols (e.g., methanol, ethanol), sparingly soluble in water.
  • Stability : Degrades under prolonged light exposure; store in amber vials at 4°C for short-term use.
  • Spectroscopic data : UV-Vis λₘₐₓ at 350 nm (ε ≈ 4.5 × 10⁴ M⁻¹cm⁻¹) .

Advanced: How does NDMA function as an electron acceptor in nicotinoprotein methanol dehydrogenases (MDHs)?

Methodological Answer:
NDMA serves as an artificial electron acceptor in MDHs from Gram-positive bacteria (e.g., Amycolatopsis methanolica):

  • Enzyme mechanism : MDH oxidizes methanol to formaldehyde, transferring electrons to NDMA, which is reduced to 4-(hydroxylamino)-N,N-dimethylaniline.
  • Structural insights : MDHs are decameric (5-fold symmetry) with tightly bound NADP(H) cofactors. Zn²⁺ and Mg²⁺ ions stabilize the active site .
  • Experimental validation : Monitor NDMA reduction spectrophotometrically at 440 nm or via HPLC .

Advanced: What mechanistic insights explain NDMA's role in Kröhnke oxidation for dialdehyde synthesis?

Methodological Answer:
In Kröhnke oxidation, NDMA facilitates pyridinium intermediate formation:

Step 1 : Substitution of dihalides with pyridine.

Step 2 : Reaction with NDMA to form pyridinium salts.

Step 3 : Acid hydrolysis yields dialdehydes.
Data contradiction : Kröhnke oxidation (50% yield) underperforms Sommelet oxidation (65% yield) due to competing acidic byproduct formation (>10%) .
Optimization : Use surfactants (e.g., SDS) or La(OTf)₃ catalysts to suppress side reactions .

Advanced: How is NDMA integrated into surface-enhanced Raman scattering (SERS) for capillary electrophoresis (CE) detection?

Methodological Answer:
NDMA’s distinct vibrational spectra enable structure-specific CE-SERS detection:

  • Postcolumn interfacing : Mix CE eluent with colloidal Au/Ag nanoparticles.
  • Key peaks : NDMA shows SERS bands at 1350 cm⁻¹ (N=O stretch) and 1600 cm⁻¹ (aromatic ring).
  • Advantage : Resolves co-eluting analytes (e.g., amino acids, chlorophenols) via spectral deconvolution .

Advanced: How do researchers address contradictions in NDMA-based ROS quantification across different experimental models?

Methodological Answer:
Discrepancies arise from:

  • Scavenger interference : NaN₃ (¹O₂ scavenger) may inhibit NDMA bleaching in systems with mixed ROS.
  • pH dependence : NDMA’s reactivity with •OH is enhanced in acidic buffers (e.g., H₂SO₄), but neutral pH favors ¹O₂ .
    Resolution : Use complementary probes (e.g., NBT for superoxide) and standardized buffer conditions .

Advanced: What structural features of NDMA enable its use in photodynamic therapy (PDT) research?

Methodological Answer:
NDMA’s nitroso group participates in singlet oxygen generation via:

Photosensitizer activation : NDMA reacts with ¹O₂ generated by IR700 or Al-PCS under red light (670–710 nm).

Quantification : Measure NDMA bleaching at 440 nm; correlate with light intensity (e.g., 40 mW/cm² vs. 20 mW/cm²) .
Limitation : Competitive quenching by biological thiols requires controlled in vitro models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.